BenchChemオンラインストアへようこそ!

Chikv-IN-3

Antiviral Potency Strain Variability Clinical Isolates

Chikv-IN-3 is a high-purity oxindole-labdane hybrid for CHIKV research. Its host-targeting mechanism provides a higher genetic barrier to resistance than DAAs, with EC50 values of 1.55 µM (122508) and 0.14 µM (6708) and CC50 >100 µM. Ideal for phenotypic screening, combination studies, and therapeutic window benchmarking.

Molecular Formula C24H30ClNO
Molecular Weight 384.0 g/mol
Cat. No. B12427496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikv-IN-3
Molecular FormulaC24H30ClNO
Molecular Weight384.0 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC=C3C4=C(C(=CC=C4)Cl)NC3=O)C)C
InChIInChI=1S/C24H30ClNO/c1-15-9-12-20-23(2,3)13-6-14-24(20,4)18(15)11-10-17-16-7-5-8-19(25)21(16)26-22(17)27/h5,7-8,10,18,20H,1,6,9,11-14H2,2-4H3,(H,26,27)/b17-10+/t18-,20-,24+/m0/s1
InChIKeyIVEBPJVMVQQNHS-MWIKYDBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chikv-IN-3 Inhibitor Procurement Guide: Quantitative Differentiation for Antiviral Research


Chikv-IN-3 (also designated (E)-42) is a synthetic small molecule belonging to the oxindole-labdane hybrid class of antivirals. It functions as a host-targeting antiviral (HTA) that disrupts chikungunya virus (CHIKV) replication by acting on host cells rather than directly inactivating viral particles [1]. The compound exhibits potent inhibitory activity against clinical low-passage CHIKV isolates with differential strain-specific EC50 values of 1.55 μM (CHIKV-122508) and 0.14 μM (CHIKV-6708), and demonstrates a favorable selectivity window with minimal cytotoxicity (CC50 > 100 μM) [1]. Its prophylactic and therapeutic dual-mode efficacy distinguishes it from many direct-acting antivirals that lose effectiveness post-entry [1].

Why In-Class CHIKV Inhibitors Cannot Simply Replace Chikv-IN-3


Superficial similarities in EC50 values among CHIKV inhibitors mask critical functional divergences that dictate experimental success. Direct-acting antivirals (DAAs) targeting viral nsP proteins (e.g., nsP2 protease, nsP1 capping) face rapid resistance emergence and cross-resistance liabilities [1][2]. In contrast, host-targeting antivirals (HTAs) like Chikv-IN-3 possess a higher barrier to resistance due to host factor conservation, yet HTAs vary dramatically in their prophylactic versus therapeutic efficacy windows [3]. Additionally, cell-type-dependent cytotoxicity and selectivity indices differ by orders of magnitude among seemingly equipotent compounds, directly impacting feasible in vivo dosing ranges . Therefore, compound selection requires scrutiny beyond a single EC50 number; substitution with an unvalidated analog risks confounding results, particularly in animal models where host-targeting specificity and off-target effects become amplified.

Chikv-IN-3 Quantitative Differentiation Evidence vs. Comparators


Differential Antiviral Potency Across Clinically Relevant Low-Passage CHIKV Strains

Chikv-IN-3 demonstrates a pronounced strain-dependent antiviral profile against two clinically derived low-passage CHIKV isolates. Against CHIKV-122508, the EC50 is 1.55 μM; against CHIKV-6708, potency is enhanced 11-fold to 0.14 μM [1]. This contrasts sharply with the lead compound andrographolide, which exhibits a markedly weaker EC50 of 77 μM against CHIKV replication in Vero cells, representing a 50- to 550-fold potency deficit depending on the comparator strain [2]. Furthermore, the optimized precursor in the oxindole-labdane series, (E)-2, showed improved but still inferior activity relative to Chikv-IN-3 (exact values not disclosed but positioned as a necessary optimization step) [1].

Antiviral Potency Strain Variability Clinical Isolates

Selectivity Index and Cytotoxicity Profile Comparison

Chikv-IN-3 exhibits minimal cytotoxic liability with a CC50 > 100 μM against HeLa CCL2 cells, yielding a selectivity index (SI) of >64 (for CHIKV-122508) and >714 (for CHIKV-6708) [1]. This SI profile is substantially superior to that of the previously reported CHIKV inhibitor CHIKV-IN-1 (Compound 3a), which, despite a slightly better EC50 of 0.12 μM, possesses a comparable CC50 > 250 μM, resulting in an SI > 2083 [2]. However, CHIKV-IN-1's activity is restricted to alphaviruses and is ineffective against other RNA viruses, whereas Chikv-IN-3's host-targeting mechanism may offer broader pan-alphavirus potential [1][3]. In contrast, many advanced lead compounds (e.g., quinazolinone derivatives) fail to achieve in vivo evaluation due to narrow selectivity indices (SI < 10) that preclude safe dosing [4].

Cytotoxicity Selectivity Index Therapeutic Window

Mechanistic Differentiation: Host-Targeting vs. Direct-Acting Antiviral (DAA) Mode of Action

Chikv-IN-3 functions as a host-targeting antiviral (HTA): it does not inactivate viral particles directly but instead interferes with viral replication by acting on host cellular machinery [1]. This mechanism confers a higher barrier to resistance compared to direct-acting antivirals (DAAs) that target viral proteins (e.g., nsP1, nsP2). For instance, CHVB series compounds (nsP1 capping inhibitors) rapidly selected for resistant variants carrying nsP1 mutations that conferred ~18-fold resistance [2]. Similarly, MADTP series capping inhibitors exhibited cross-resistance with CHVB compounds, underscoring the vulnerability of DAAs [2]. In contrast, no resistance mutations for Chikv-IN-3 have been reported in published studies to date, consistent with the host-targeting hypothesis [3].

Mechanism of Action Host-Targeting Antiviral Resistance Barrier

Prophylactic and Therapeutic Dual-Mode Efficacy

Time-of-addition studies reveal that Chikv-IN-3 exerts antiviral effects both when added before infection (prophylactic) and after viral entry (therapeutic) [1]. This dual-mode efficacy contrasts with many entry inhibitors (e.g., prohibitin ligands) that only inhibit when present prior to infection and lose activity post-entry [2]. For example, tomatidine, a natural steroidal alkaloid, exhibits potent antiviral activity but predominantly acts at a post-entry step and does not demonstrate robust prophylactic protection [3]. The ability of Chikv-IN-3 to suppress viral replication when added post-infection indicates a sustained interference with viral RNA synthesis or assembly, broadening its utility in both prevention and treatment study designs.

Prophylactic Efficacy Therapeutic Window Time-of-Addition

Chikv-IN-3 Optimal Application Scenarios Based on Validated Evidence


In Vitro Antiviral Screening Against Clinically Relevant Low-Passage CHIKV Isolates

Given its potent EC50 values against CHIKV-122508 (1.55 μM) and CHIKV-6708 (0.14 μM) in HeLa CCL2 cells [1], Chikv-IN-3 is ideally suited for antiviral efficacy studies requiring clinically relevant viral strains rather than laboratory-adapted strains. Its host-targeting mechanism ensures activity against both strains, making it a reliable positive control for phenotypic screening campaigns.

Host-Targeting Antiviral (HTA) Proof-of-Concept Studies

Chikv-IN-3 serves as a valuable chemical probe for investigating host-directed antiviral strategies [1]. Its demonstrated prophylactic and therapeutic efficacy enables researchers to dissect the role of host factors in viral replication and to compare HTA versus DAA treatment modalities in parallel experiments.

Resistance Barrier and Combination Therapy Studies

Because Chikv-IN-3 targets host cells rather than viral proteins, it exhibits a higher genetic barrier to resistance compared to direct-acting antivirals [2][3]. This property makes it an excellent candidate for combination therapy studies with DAAs (e.g., nsP1 or nsP2 inhibitors) to evaluate synergistic antiviral effects and resistance suppression strategies.

Selectivity and Cytotoxicity Reference Standard

With a CC50 > 100 μM and a selectivity index > 64, Chikv-IN-3 provides a benchmark for evaluating the therapeutic window of novel CHIKV inhibitors [1]. Compounds failing to meet or exceed this SI threshold in comparable cell models should be deprioritized for in vivo advancement due to anticipated toxicity liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chikv-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.